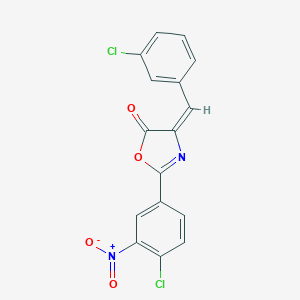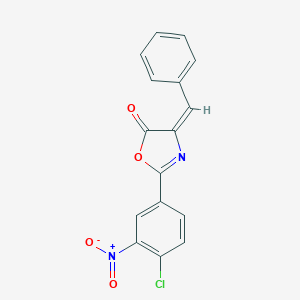
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine, also known as FDP, is a chemical compound that belongs to the piperidine class of drugs. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDP is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine acts as a potent inhibitor of the dopamine transporter, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in lab experiments is limited by its high cost and limited availability. Moreover, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood, which makes it difficult to assess its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. First, more studies are needed to assess the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs. Second, the synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved to increase its yield and purity. Third, the potential applications of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in the treatment of other neurological disorders, such as depression and anxiety, should be explored. Fourth, the development of new analogs of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine with improved pharmacological properties should be pursued. Finally, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in combination with other drugs for the treatment of neurological disorders should be investigated.
Synthesemethoden
The synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the reaction of 1-(2-fluorobenzoyl)piperidine with 3,5-dimethylpyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. The purity and yield of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved by using different solvents and purification techniques.
Eigenschaften
Produktname |
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine |
|---|---|
Molekularformel |
C14H18FNO |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H18FNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChI-Schlüssel |
ISFAADVEKICCHK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)


![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)


![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)

